(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
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Overview
Description
The compound (3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic molecule featuring a combination of pyridine, piperidine, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine, piperidine, and 1-methyl-3-phenyl-1H-pyrazole.
Step 1 Formation of the Pyridine-Piperidine Linkage:
Step 2 Coupling with Pyrazole:
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science:
Biology
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it a candidate for drug development.
Receptor Binding: The compound’s structure allows it to bind to certain biological receptors, influencing cellular pathways.
Medicine
Pharmaceuticals: Potential use in the development of drugs for treating diseases such as cancer, inflammation, and neurological disorders.
Diagnostics: Could be used in the development of diagnostic agents due to its ability to interact with specific biomolecules.
Industry
Agrochemicals: Possible applications in the development of pesticides or herbicides.
Polymers: Use in the synthesis of specialty polymers with unique properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules. The mechanism involves:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways: Modulating signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (3-(4-chlorophenyl)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
- (3-(3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanol
Uniqueness
- Structural Features : The combination of pyridine, piperidine, and pyrazole moieties is unique, providing distinct chemical and biological properties.
- Reactivity : The presence of multiple functional groups allows for diverse chemical reactions, making it versatile for various applications.
(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone in scientific research and industrial applications
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c1-25-19(12-18(24-25)15-6-3-2-4-7-15)21(27)26-11-5-8-16(14-26)28-20-9-10-23-13-17(20)22/h2-4,6-7,9-10,12-13,16H,5,8,11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARODNVJZHBWVJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCCC(C3)OC4=C(C=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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